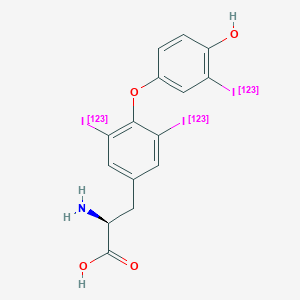
Liothyronine I-123
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Liothyronine I-123 is a radiopharmaceutical compound used primarily in nuclear medicine for diagnostic purposes. It is a radioactive isotope of iodine, specifically iodine-123, which is incorporated into the thyroid hormone triiodothyronine (T3). This compound is utilized in various medical imaging techniques to evaluate thyroid function and morphology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Liothyronine I-123 involves the incorporation of iodine-123 into the triiodothyronine molecule. Iodine-123 is produced in a cyclotron by proton irradiation of xenon-124, which absorbs a proton and loses a neutron to form xenon-123. This xenon-123 then decays to iodine-123 . The iodine-123 is then chemically incorporated into the triiodothyronine molecule through an iodination reaction.
Industrial Production Methods
Industrial production of iodine-123 typically involves the use of a cyclotron, where xenon-124 is irradiated with protons. The resulting iodine-123 is then purified and used in the synthesis of this compound. The production process requires careful handling and precise control of reaction conditions to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Liothyronine I-123 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different iodine species.
Reduction: Reduction reactions can convert iodine-123 to other oxidation states.
Substitution: Iodine-123 can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium thiosulfate, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce various iodine oxides, while substitution reactions can yield different halogenated derivatives .
Applications De Recherche Scientifique
Liothyronine I-123 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to investigate thyroid hormone metabolism and function.
Medicine: Utilized in diagnostic imaging techniques such as single-photon emission computed tomography (SPECT) to evaluate thyroid function and detect thyroid disorders.
Industry: Applied in the development of new radiopharmaceuticals and imaging agents for various medical applications
Mécanisme D'action
The mechanism of action of Liothyronine I-123 involves its uptake by the thyroid gland, where it is incorporated into thyroid hormones. The radioactive decay of iodine-123 emits gamma radiation, which can be detected using imaging techniques like SPECT. This allows for the visualization of thyroid function and morphology. The molecular targets include thyroid hormone receptors and transporters involved in thyroid hormone synthesis and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodine-131: Another radioactive isotope of iodine used in thyroid imaging and therapy. It has a longer half-life and higher radiation dose compared to iodine-123.
Technetium-99m: A widely used radiopharmaceutical for various diagnostic imaging applications. It has different physical and chemical properties compared to iodine-123.
Fluorine-18: Used in positron emission tomography (PET) imaging. .
Uniqueness
Liothyronine I-123 is unique due to its optimal half-life of approximately 13.2 hours, which is ideal for diagnostic imaging. It provides high-quality images with lower radiation exposure compared to iodine-131. Additionally, its incorporation into the thyroid hormone triiodothyronine allows for specific targeting of thyroid tissue, making it a valuable tool in thyroid diagnostics .
Propriétés
Numéro CAS |
60345-90-6 |
|---|---|
Formule moléculaire |
C15H12123I3NO4 |
Poids moléculaire |
638.98 |
Nom IUPAC |
(S)-2-amino-3-(4-(4-hydroxy-3-(iodo-123I)phenoxy)-3,5-di(iodo-123I)phenyl)propanoic acid |
InChI |
InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i16-4,17-4,18-4 |
Clé InChI |
AUYYCJSJGJYCDS-BSMUNAEPSA-N |
SMILES |
N[C@@H](CC1=CC([123I])=C(OC2=CC=C(O)C([123I])=C2)C([123I])=C1)C(O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Liothyronine I-123; (123I)-Triiodothyronine; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















